molecular formula C14H9F3O B1304074 4'-Trifluoromethyl-biphenyl-3-carbaldehyde CAS No. 343604-24-0

4'-Trifluoromethyl-biphenyl-3-carbaldehyde

Cat. No.: B1304074
CAS No.: 343604-24-0
M. Wt: 250.21 g/mol
InChI Key: JLQBHCYLEQJWCE-UHFFFAOYSA-N
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Description

4’-Trifluoromethyl-biphenyl-3-carbaldehyde is an organic compound with the molecular formula C14H9F3O and a molecular weight of 250.22 g/mol It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, with an aldehyde functional group at the 3-position of the biphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a catalyst, such as copper or palladium, and may be carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of 4’-Trifluoromethyl-biphenyl-3-carbaldehyde can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions: 4’-Trifluoromethyl-biphenyl-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Trifluoromethyl-biphenyl-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Trifluoromethyl-biphenyl-3-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophiles, making it a reactive intermediate in various chemical reactions. The trifluoromethyl group imparts electron-withdrawing properties, influencing the reactivity of the biphenyl ring and stabilizing the compound under harsh conditions . Molecular targets and pathways involved in its biological activity are still under investigation, but it is known to interact with enzymes and proteins through covalent modification .

Comparison with Similar Compounds

    4’-Methyl-biphenyl-3-carbaldehyde: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4’-Chloro-biphenyl-3-carbaldehyde: Contains a chloro group instead of a trifluoromethyl group.

    4’-Nitro-biphenyl-3-carbaldehyde: Features a nitro group in place of the trifluoromethyl group.

Uniqueness: 4’-Trifluoromethyl-biphenyl-3-carbaldehyde is unique due to the presence of the trifluoromethyl group, which significantly alters its electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of compounds that require high stability and specific electronic characteristics .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQBHCYLEQJWCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382229
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343604-24-0
Record name 4'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 343604-24-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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